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An In-Depth Technical Guide to the Fundamental Properties of 2-Amino-3H-quinazolin-4-one

Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry,

recognized as a privileged structure due to its prevalence in a multitude of biologically active

compounds.[1] Among its derivatives, 2-Amino-3H-quinazolin-4-one serves as a fundamental

building block for the synthesis of novel therapeutic agents. This technical guide provides a

comprehensive examination of its core physicochemical properties, tautomeric nature,

synthesis, spectroscopic characterization, and its significant role in drug discovery. The content

herein is curated for researchers, scientists, and drug development professionals, offering not

just data, but also mechanistic insights and field-proven experimental protocols to empower

further innovation.

The Quinazolinone Core: A Privileged Scaffold
The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a

pyrimidine ring.[1] This structural motif is found in numerous natural alkaloids and synthetic

compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer,

antiviral, antibacterial, and anticonvulsant properties.[2][3][4] The versatility of the

quinazolinone ring, particularly its capacity for substitution at various positions, allows for the

fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library

synthesis and lead optimization in drug discovery programs.[3]

Core Physicochemical and Structural Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1384119?utm_src=pdf-interest
https://www.benchchem.com/product/b1384119?utm_src=pdf-body
https://pdf.benchchem.com/167/Tautomerism_in_4_3H_Quinazolinone_Structures_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b1384119?utm_src=pdf-body
https://pdf.benchchem.com/167/Tautomerism_in_4_3H_Quinazolinone_Structures_An_In_depth_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919317/
https://www.mdpi.com/2079-6382/14/10/967
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The utility of 2-Amino-3H-quinazolin-4-one in a research setting begins with a firm

understanding of its fundamental properties. These attributes govern its solubility, reactivity,

and handling characteristics.

Molecular Attributes
A summary of the key quantitative data for 2-Amino-3H-quinazolin-4-one is presented below.

Property Value Source(s)

Molecular Formula C₈H₇N₃O [5][6]

Molecular Weight 161.16 g/mol [5][6]

CAS Number 20198-19-0 [6][7]

Appearance Solid [7]

Melting Point 314-315 °C [7]

Boiling Point (Predicted) 358.8 ± 25.0 °C [7]

Density (Predicted) 1.49 g/cm³ [7]

Storage
Room Temperature, Sealed in

Dry, Keep in Dark Place
[7]

Tautomerism: A Critical Determinant of Reactivity
A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple

tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through

the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen

bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.

[1] For 2-Amino-3H-quinazolin-4-one, two primary equilibria are at play: the lactam-lactim and

the amino-imino tautomerism.

Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like

lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]
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Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second

equilibrium between the amino form and the imino tautomer.[1][8]

While multiple forms are possible, experimental and computational studies indicate a strong

preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown

that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and

in various solvents.[1] Furthermore, 15N NMR studies on related derivatives in DMSO solution

have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the

exocyclic nitrogen is part of an imine double bond.[8]

Tautomeric equilibria of 2-Amino-3H-quinazolin-4-one.

Synthesis and Mechanistic Insights
The construction of the 2-Amino-3H-quinazolin-4-one core can be achieved through several

reliable synthetic routes. The choice of method often depends on the availability of starting

materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy

involves the cyclocondensation of anthranilic acid derivatives.

Common Synthetic Pathways
The most common approaches start with anthranilic acid and a suitable one-carbon and two-

nitrogen synthon. Two exemplary pathways are:

From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a

straightforward method to produce the related quinazolinedione, which can then be

converted to the target compound.[2]

From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the

reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating

agent like chlorotrimethylsilane (TMSCl), followed by a base-mediated Dimroth

rearrangement to yield the thermodynamically stable 2-amino product.[9]
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Starting Materials

Reaction Sequence

Final Product

Anthranilic Acid

One-Pot Reaction:
Condensation &

Cyclization
(t-BuOH, 60°C)

Phenylcyanamide
Derivative TMSCl (activator)

Base-Mediated
Dimroth Rearrangement

(NaOH, Reflux)

Intermediate Mixture

Acidification & 
Precipitation
(Acetic Acid)

2-Amino-3H-quinazolin-4-one
Derivative

Click to download full resolution via product page

Workflow for a one-pot synthesis of 2-aminoquinazolinone derivatives.

Detailed Experimental Protocol: One-Pot Synthesis from
Anthranilic Acid
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This protocol is adapted from a validated, high-yield procedure for synthesizing 2-

aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.

[9]

Objective: To synthesize a 2-amino-3H-quinazolin-4-one derivative via a one-pot

condensation and rearrangement.

Materials:

Substituted Anthranilic Acid (1.0 eq)

N-Arylcyanamide (1.5 eq)

Chlorotrimethylsilane (TMSCl) (1.5 eq)

tert-Butanol (t-BuOH), anhydrous

2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water

Acetic Acid, glacial

Procedure:

Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer,

reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq)

and N-arylcyanamide (1.5 eq).

Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension

that forms. An inert nitrogen atmosphere prevents potential side reactions with

atmospheric moisture, especially given the use of TMSCl.

Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension.

Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]

Causality: TMSCl serves as an activating agent, likely by silylating the carboxylic acid of

anthranilic acid, making it a more electrophilic species and facilitating the subsequent

cyclization with the nucleophilic cyanamide.
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Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4

hours.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).

Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not

necessary to isolate them, as the subsequent step will converge them to the desired

product.

Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous

ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C)

and stirred for 6 hours.[9]

Causality: The basic conditions promote the Dimroth rearrangement, a well-documented

isomerization of N-heterocycles. This thermodynamically driven process ensures the

formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.

Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial

acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.

Self-Validation: The formation of a precipitate upon acidification is a key indicator of a

successful reaction.

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with

water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any

remaining organic impurities, and dried under vacuum to afford the final product.

Spectroscopic Characterization
Unambiguous structural confirmation of 2-Amino-3H-quinazolin-4-one relies on a combination

of standard spectroscopic techniques. The expected spectral features are outlined below,

based on data from the parent compound and its close derivatives.[4][10]

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals

for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.[4][9]

The protons of the amino group (NH₂) and the amide proton (NH) will appear as broad

singlets, and their chemical shifts can be concentration-dependent and will disappear upon

D₂O exchange. The amide proton is typically downfield, often above δ 10.0 ppm.[9]
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¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=O) of the

amide, which appears significantly downfield, typically in the range of δ 160-164 ppm.[9][10]

Aromatic carbons will resonate in the δ 115-150 ppm region. The carbon at position 2,

bonded to two nitrogen atoms, will also have a distinct chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional

groups. A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=O

stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and

amide groups will be visible as broad bands in the 3100-3500 cm⁻¹ region.[11] C=C aromatic

stretching will appear around 1470-1620 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the

molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the exact mass

of C₈H₇N₃O (161.0589 g/mol ).[6]

Biological Significance and Therapeutic Potential
The 2-Amino-3H-quinazolin-4-one scaffold is a validated starting point for the development of

potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar

structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore

for interacting with various biological targets.

Role in Drug Discovery
The true power of this scaffold lies in its synthetic tractability. The core can be readily

functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring,

allowing for the creation of large, diverse chemical libraries. This has led to the discovery of

derivatives with a broad array of pharmacological activities.[2][10]

Overview of Pharmacological Activities
Derivatives of 2-Amino-3H-quinazolin-4-one have demonstrated significant activity in

numerous therapeutic areas.
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Therapeutic Area
Specific Activity /
Target

Key Findings Reference(s)

Antiviral
SARS-CoV-2 &

MERS-CoV

Derivatives showed

potent inhibitory

activity with IC₅₀

values in the sub-

micromolar range and

no cytotoxicity.

[2][9]

Antibacterial
Methicillin-Resistant

S. aureus (MRSA)

Optimized derivatives

exhibited high potency

(MIC₅₀ < 0.1 µM) and

a large therapeutic

window.

[4]

Anticancer
Acute Leukemia (ALL,

AML)

Certain 2-substituted

derivatives induced

potent cytotoxic

effects in leukemia

cell lines with IC₅₀

values below 5 µM.

[10]

Anticancer General

The quinazolinone

core is a component

of numerous

compounds tested

against various cancer

cell lines, including

breast, cervical, and

hepatocellular

carcinoma.

[3]
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Anticonvulsant CNS Activity

Structure-activity

relationship studies

showed that specific

substitutions on the

quinazolinone ring

favor anticonvulsant

activity.

[3]

Conclusion and Future Perspectives
2-Amino-3H-quinazolin-4-one is far more than a simple heterocyclic compound; it is a

validated and versatile platform for the discovery of next-generation therapeutics. Its

fundamental properties, including a strong preference for the lactam tautomer and a range of

accessible synthetic routes, make it an attractive starting point for medicinal chemistry

campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted

anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive

research. Future work will likely involve the development of more complex derivatives through

late-stage functionalization and their application in emerging therapeutic areas, further

cementing the legacy of the quinazolinone core in the annals of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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